molecular formula C27H31NO10 B1242170 13-Deoxydoxorubicin CAS No. 628290-43-7

13-Deoxydoxorubicin

Cat. No.: B1242170
CAS No.: 628290-43-7
M. Wt: 529.5 g/mol
InChI Key: RGVRUQHYQSORBY-JIGXQNLBSA-N
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Description

13-Deoxydoxorubicin, also known as GPX-100, is an anthracycline anticancer drug that belongs to the family of antitumor antibiotics. It is structurally similar to doxorubicin but lacks the carbonyl group at the C-13 position. This modification is significant as it reduces the cardiotoxicity commonly associated with doxorubicin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-deoxydoxorubicin involves the selective reduction of doxorubicin. The process typically includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired reduction at the C-13 position .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .

Properties

As an anthracycline, GPX-100 has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: GPX-100 forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.

CAS No.

628290-43-7

Molecular Formula

C27H31NO10

Molecular Weight

529.5 g/mol

IUPAC Name

(7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H31NO10/c1-11-22(30)14(28)8-17(37-11)38-16-10-27(35,6-7-29)9-13-19(16)26(34)21-20(24(13)32)23(31)12-4-3-5-15(36-2)18(12)25(21)33/h3-5,11,14,16-17,22,29-30,32,34-35H,6-10,28H2,1-2H3/t11-,14-,16-,17-,22+,27-/m0/s1

InChI Key

RGVRUQHYQSORBY-JIGXQNLBSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O

628290-43-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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